![molecular formula C24H27ClN8O2S B2528334 8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione CAS No. 674351-24-7](/img/structure/B2528334.png)
8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione
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Description
8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione is a useful research compound. Its molecular formula is C24H27ClN8O2S and its molecular weight is 527.04. The purity is usually 95%.
BenchChem offers high-quality 8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Piperazine derivatives have been investigated for their antibacterial properties . This compound may exhibit antibacterial effects, which could be explored further in vitro and in vivo studies.
- The piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease . Investigating its impact on neurodegenerative conditions could be valuable.
- Piperazine-containing compounds have been studied for antiviral activity . Assessing this compound’s efficacy against specific viruses could be worthwhile.
- Piperazine derivatives are sometimes used illegally for recreational purposes . Exploring its psychoactive effects and potential therapeutic applications might be interesting.
- Piperazine can positively modulate pharmacokinetic properties of drug substances . Investigating its role in enhancing drug delivery or bioavailability could be relevant.
- Piperazine-containing compounds have been explored as potential antitumor agents . Assessing its cytotoxicity and tumor-suppressive effects could be valuable.
- Piperazine derivatives have been studied for anti-inflammatory properties . Exploring its impact on immune responses and inflammation pathways could be relevant.
Antibacterial Activity
Neurological Disorders
Antiviral Potential
Psychopharmacology
Drug Modulation
Antitumor Properties
Inflammation and Immunity
properties
IUPAC Name |
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN8O2S/c1-16-7-8-26-22(27-16)36-14-4-9-33-19-20(30(2)24(35)29-21(19)34)28-23(33)32-12-10-31(11-13-32)18-6-3-5-17(25)15-18/h3,5-8,15H,4,9-14H2,1-2H3,(H,29,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWLMCPORMKMSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCCCN2C3=C(N=C2N4CCN(CC4)C5=CC(=CC=C5)Cl)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN8O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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